

IUPAC name for 4-bromobenzaldehyde ethylene acetal

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-1,3-dioxolane

Cat. No.: B088685

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An In-depth Technical Guide to **2-(4-Bromophenyl)-1,3-dioxolane**

Abstract

This technical guide provides a comprehensive overview of **2-(4-bromophenyl)-1,3-dioxolane**, the ethylene acetal of 4-bromobenzaldehyde. The document details its chemical properties, provides in-depth experimental protocols for its synthesis, and illustrates key processes through diagrams. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize this compound as a crucial intermediate.

Introduction and IUPAC Nomenclature

4-Bromobenzaldehyde ethylene acetal is a valuable synthetic intermediate in organic chemistry. The aldehyde functional group of 4-bromobenzaldehyde is protected as a cyclic acetal, which is stable under neutral to strongly basic conditions. This protection allows for selective reactions to be carried out at the aryl bromide position, such as cross-coupling reactions, without affecting the aldehyde. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2-(4-bromophenyl)-1,3-dioxolane**.^{[1][2]} Other common synonyms include 4-bromobenzaldehyde ethylene acetal, p-bromobenzaldehyde ethylene acetal, and 1-bromo-4-(1,3-dioxolan-2-yl)benzene.^{[2][3]}

Chemical and Physical Properties

The key physical and chemical properties of **2-(4-bromophenyl)-1,3-dioxolane** are summarized in the table below.

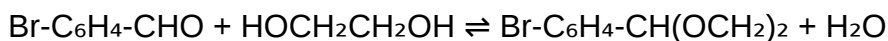
Property	Value	Source
IUPAC Name	2-(4-bromophenyl)-1,3-dioxolane	[1][2]
CAS Number	10602-01-4	[2][3]
Molecular Formula	C ₉ H ₉ BrO ₂	[1][2][3]
Molecular Weight	229.07 g/mol	[2][3]
Appearance	Colorless liquid or low-melting solid	[1]
Melting Point	33-38 °C	[1][3]
Density	1.515 ± 0.06 g/cm ³	[3]
Solubility	Very slightly soluble in water (0.94 g/L at 25 °C)	[3]

Synthesis of 2-(4-Bromophenyl)-1,3-dioxolane

The most common method for the synthesis of **2-(4-bromophenyl)-1,3-dioxolane** is the acid-catalyzed condensation of 4-bromobenzaldehyde with ethylene glycol.[1] This reaction is an equilibrium process, and to drive it towards the product, the water formed as a byproduct is typically removed azeotropically using a Dean-Stark apparatus.[1][4]

General Reaction Scheme

The overall reaction is as follows:



Summary of Experimental Conditions

The following table summarizes typical conditions for the synthesis.

Parameter	Conditions	Source
Reactants	4-bromobenzaldehyde, Ethylene glycol	[1]
Molar Ratio	1 : 1.4 to 1 : 3 (Aldehyde : Glycol)	[1]
Catalyst	p-Toluenesulfonic acid	[1] [5]
Solvent	Toluene, Benzene, Xylene, or Cyclohexane	[1] [5]
Apparatus	Three-neck flask, Reflux condenser, Dean-Stark trap	[1]
Temperature	Reflux (e.g., 130°C in Toluene)	[1]
Reaction Time	3.5 - 8 hours	[1]
Yield	~92%	[1]

Detailed Experimental Protocol

This protocol is a synthesized representation of common laboratory procedures.[\[1\]](#)[\[5\]](#)

Materials:

- 4-bromobenzaldehyde (10 mmol, 1.85 g)
- Ethylene glycol (30 mmol, 1.86 g, 1.67 mL)
- p-Toluenesulfonic acid (1 mmol, 0.17 g)
- Toluene (15-20 mL)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous sodium sulfate (Na₂SO₄)

- Petroleum ether and Ethyl acetate for chromatography and recrystallization

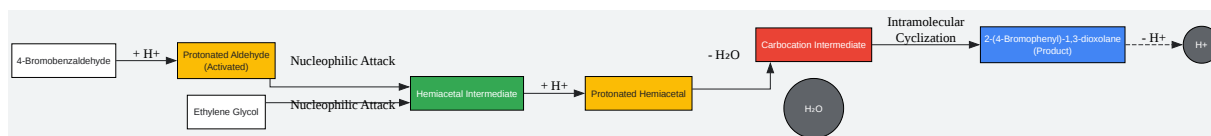
Procedure:

- **Setup:** To a three-neck flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus fitted with a reflux condenser, add 4-bromobenzaldehyde (1.85 g), ethylene glycol (1.86 g), p-toluenesulfonic acid (0.17 g), and toluene (15 mL).
- **Reaction:** Heat the mixture to reflux (approximately 130°C). The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 3.5 to 8 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (10:1) mobile phase.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Neutralize the remaining acid by washing the reaction mixture with a saturated NaHCO_3 solution until the pH of the aqueous layer is 7.
- **Extraction and Drying:** Transfer the mixture to a separatory funnel and extract with toluene. Wash the organic layer with saturated NaCl solution. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product as a yellow liquid.^[1] The product can be further purified by column chromatography on silica gel or by recrystallization from petroleum ether to yield a white solid.^[1]

Diagrams and Workflows

Reaction Mechanism

The formation of the cyclic acetal proceeds via an acid-catalyzed mechanism involving the initial formation of a hemiacetal, followed by an intramolecular cyclization.

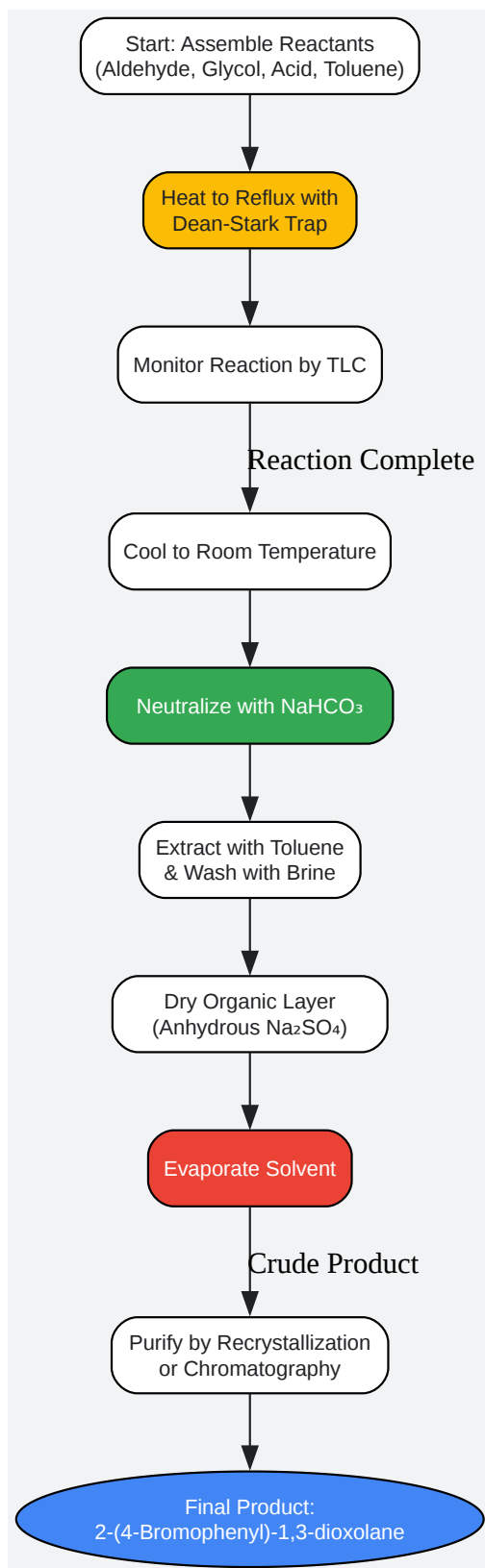


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Caption: Acid-catalyzed mechanism for acetal formation.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.



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Caption: Workflow for synthesis and purification.

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